An In-depth Technical Guide to the Synthesis and Purification of (N,N-Dimethylamino)triethylsilane
An In-depth Technical Guide to the Synthesis and Purification of (N,N-Dimethylamino)triethylsilane
For Researchers, Scientists, and Drug Development Professionals
(N,N-Dimethylamino)triethylsilane is a versatile organosilicon compound utilized in organic synthesis, primarily as a silylating agent to protect reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2][3][4] Its triethylsilyl group offers distinct steric and electronic properties compared to the more common trimethylsilyl group, providing a valuable tool for selective chemical transformations.[1] This technical guide provides a detailed overview of its synthesis and purification, including experimental protocols and key data.
Physicochemical Properties
A summary of the key physical and chemical properties of (N,N-Dimethylamino)triethylsilane is presented below.
| Property | Value |
| CAS Number | 3550-35-4 |
| Molecular Formula | C8H21NSi |
| Molecular Weight | 159.34 g/mol [5][6] |
| Boiling Point | 166 °C[5][7] |
| Density | 0.804 g/cm³[8] |
| Refractive Index | 1.4325[7][8] |
| Flash Point | 26 °C[5][7] |
Synthesis of (N,N-Dimethylamino)triethylsilane
The most prevalent and direct method for synthesizing (N,N-Dimethylamino)triethylsilane is through the nucleophilic substitution reaction of triethylchlorosilane with dimethylamine.[1][9] This reaction is typically performed in an anhydrous, inert solvent to prevent hydrolysis of the chlorosilane reactant and the aminosilane product.
Reaction Scheme
Caption: Reaction scheme for the synthesis of (N,N-Dimethylamino)triethylsilane.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of (N,N-Dimethylamino)triethylsilane.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Triethylchlorosilane | 150.72 | 75.4 g | 0.5 |
| Dimethylamine | 45.08 | 73 ml (1.1 mole) | 1.1 |
| Diethyl Ether (anhydrous) | 74.12 | 500 ml | - |
Procedure:
-
Reaction Setup: A dry 1-liter, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The system is flushed with dry nitrogen to ensure an inert atmosphere.
-
Reagent Preparation: A solution of dimethylamine (73 ml, 1.1 mole) in 500 ml of anhydrous diethyl ether is prepared in the reaction flask. The flask is cooled in an ice-water bath to maintain a temperature of 10-20°C.[9]
-
Addition of Triethylchlorosilane: Triethylchlorosilane (75.4 g, 0.5 mole) is added dropwise to the stirred dimethylamine solution via the dropping funnel over a period of approximately 1 hour.[9] The temperature should be carefully monitored and maintained between 10-20°C.[9] A white precipitate of dimethylamine hydrochloride will form during the addition.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[1]
Purification
Purification of the crude product is crucial to remove the dimethylamine hydrochloride byproduct and any unreacted starting materials. The primary methods employed are filtration and fractional distillation.
Purification Workflow
Caption: Workflow for the purification of (N,N-Dimethylamino)triethylsilane.
Purification Protocol
-
Filtration: The white precipitate of dimethylamine hydrochloride is removed from the reaction mixture by filtration under a nitrogen atmosphere to prevent exposure to moisture.[9] The precipitate should be washed with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Solvent Removal: The diethyl ether is removed from the filtrate by simple distillation or using a rotary evaporator.
-
Fractional Distillation: The resulting liquid is then purified by fractional distillation under reduced pressure.[1] This step is critical for separating the desired product from any remaining impurities. The fraction boiling at 88°C at 46 mmHg is collected.[9] A yield of approximately 64.8 g (around 81%) can be expected.[9]
Alternative Synthesis Routes
While the reaction of triethylchlorosilane with dimethylamine is the most common method, other synthetic strategies exist for the formation of N-silylamines. One such alternative is the transamination of a different aminosilane.[1] This method involves reacting a readily available aminosilane with dimethylamine, leading to an exchange of the amino group.[1] The equilibrium of this reaction can be driven towards the product by removing the more volatile displaced amine.[1]
Catalytic methods, such as the dehydrogenative coupling of amines with silanes, are also employed for the synthesis of N-silylamines, offering the advantage of producing only hydrogen gas as a byproduct.[10][11] However, specific applications of these catalytic methods for the synthesis of (N,N-Dimethylamino)triethylsilane are less commonly reported in the literature.
Safety and Handling
(N,N-Dimethylamino)triethylsilane is a flammable liquid and is sensitive to moisture.[8][12] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container in a cool, dry place.[12]
Conclusion
The synthesis of (N,N-Dimethylamino)triethylsilane via the reaction of triethylchlorosilane and dimethylamine is a well-established and efficient method. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving high yields. The purification process, involving filtration and fractional distillation, is straightforward and yields a product of high purity suitable for use in sensitive applications within research and drug development.
References
- 1. (N,N-Dimethylamino)triethylsilane | 3550-35-4 | Benchchem [benchchem.com]
- 2. Trimethylsilyl chloride - Wikipedia [en.wikipedia.org]
- 3. Trimethylsilyl_chloride [chemeurope.com]
- 4. (N,N-DIMETHYLAMINO)TRIMETHYLSILANE | [gelest.com]
- 5. echemi.com [echemi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Page loading... [wap.guidechem.com]
- 8. (N,N-DIMETHYLAMINO)TRIETHYLSILANE CAS#: 3550-35-4 [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. gelest.com [gelest.com]
